molecular formula C18H17N3O3S B2773459 methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034344-35-7

methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2773459
CAS No.: 2034344-35-7
M. Wt: 355.41
InChI Key: INTOFOFVZFACBD-UHFFFAOYSA-N
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Description

Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(2-pyrazol-1-yl-2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-18(23)14-7-5-13(6-8-14)17(22)19-12-15(16-4-2-11-25-16)21-10-3-9-20-21/h2-11,15H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTOFOFVZFACBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, a compound with the molecular formula C18H17N3O3S, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives with thiophene and other reagents under controlled conditions. The compound's structure consists of a pyrazole ring linked to a thiophene moiety, which is further connected to a benzoate group. Its crystal structure reveals significant dihedral angles between the various rings, indicating potential steric interactions that may influence its biological activity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole, including this compound, exhibit notable antimicrobial properties. In particular, compounds containing these moieties have been tested against various bacterial strains such as E. coli, S. aureus, and fungal species like A. niger. The results indicated that certain derivatives displayed significant inhibition zones in well diffusion assays, suggesting their potential as antimicrobial agents .

CompoundTarget OrganismZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cA. niger20

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Anticancer Activity

In addition to antimicrobial and anti-inflammatory effects, this compound has shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential application in cancer therapy as a novel chemotherapeutic agent .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole-thiazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A study screened multiple derivatives against common pathogens, revealing that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity compared to standard antibiotics.
  • Inflammation Models : In vivo models demonstrated that treatment with these compounds resulted in reduced swelling and inflammation markers in animal models of arthritis.
  • Cancer Cell Line Studies : Investigations into human cancer cell lines showed a dose-dependent response to treatment with this compound, highlighting its potential for further development as an anticancer drug.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has been studied for its potential to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may be useful for developing new cancer therapies .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Analgesic Properties:
In pharmacological studies, this compound has shown promise in pain management. Its ability to modulate pain pathways makes it a candidate for further exploration as an analgesic agent .

Agricultural Science

Pesticidal Activity:
The compound's structural features suggest potential applications in agricultural pest control. Preliminary studies indicate that it exhibits insecticidal activity against various agricultural pests. This could lead to the development of novel pesticides that are less harmful to non-target species and the environment .

Plant Growth Regulation:
Research is ongoing into the effects of this compound on plant growth. Initial findings suggest that it may enhance growth rates and resistance to stress in certain plant species, making it a candidate for use in agricultural formulations aimed at improving crop yields .

Materials Science

Polymer Chemistry:
In materials science, the compound has been explored as a potential additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, which is beneficial for applications in packaging and construction materials .

Nanotechnology Applications:
this compound is being studied for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies and Research Findings

Application AreaStudy FocusKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production
Analgesic PropertiesModulates pain pathways effectively
Agricultural SciencePesticidal ActivityExhibits insecticidal activity against pests
Plant Growth RegulationEnhances growth rates under stress conditions
Materials SciencePolymer ChemistryImproves thermal stability and mechanical strength
Nanotechnology ApplicationsPotential as a drug delivery nanocarrier

Q & A

Q. Advanced

  • Thermal Stability: Perform TGA/DTA to determine decomposition thresholds (e.g., ~200°C) .
  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .
  • Photostability: Expose to UV light (254 nm) and analyze by UV-Vis spectroscopy for absorbance shifts .

How is the compound’s biological activity evaluated in preclinical studies?

Q. Advanced

  • In Vitro Assays:
    • Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
    • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Target Interaction: Surface plasmon resonance (SPR) or molecular docking to assess binding to enzymes (e.g., kinases) .

How can structural analogs be designed to explore structure-activity relationships (SAR)?

Q. Advanced

  • Substituent Modification: Replace thiophene with furan or pyridine to study electronic effects on bioactivity .
  • Scaffold Hybridization: Integrate benzimidazole or triazole moieties to enhance target affinity .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding groups .

What methodologies identify and quantify degradation products during stability studies?

Q. Advanced

  • Forced Degradation: Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H2O2).
  • LC-MS/MS: Hyphenated techniques with C18 columns and electrospray ionization (ESI) to detect degradants .
  • Quantitative NMR (qNMR): Use internal standards (e.g., maleic acid) for precise quantification .

How do solvent and pH conditions influence the compound’s reactivity in downstream derivatization?

Q. Advanced

  • Solvent Effects: Protic solvents (e.g., methanol) may protonate the pyrazole nitrogen, altering reactivity in nucleophilic substitutions .
  • pH-Dependent Reactions: At pH >8, the carbamoyl group hydrolyzes to carboxylic acid, necessitating buffered conditions (pH 6–7) for stable intermediates .

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